molecular formula C27H22ClNO6 B2700449 6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866808-18-6

6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2700449
CAS RN: 866808-18-6
M. Wt: 491.92
InChI Key: JRPVXMKBHLNDAW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a dioxino group, a benzoyl group, and a chlorophenyl group. These groups could potentially give the compound various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The quinoline and dioxino groups would likely contribute to the aromaticity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by its molecular weight and the types of intermolecular forces it can form .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing significant cytotoxic activity against various cancer cell lines. These derivatives have been tested for growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some showing potent cytotoxic effects (Deady et al., 2003).

Spectroscopic Characterization and Chemical Analysis

  • Studies involving DFT and TD-DFT/PCM calculations have provided insights into the molecular structure, spectroscopic characterization, and various chemical properties of compounds containing the chlorophenyl and dimethoxybenzoyl groups. These studies help understand the compounds' electronic structure and potential applications in materials science and drug design (Wazzan et al., 2016).

Chemical Synthesis and Transformations

  • Research on benzopyrylium salts and their interactions with α-aminocarbonyl compounds has led to the synthesis of various N-α-aminocarbonyl-substituted isoquinolinium compounds. These studies contribute to the development of new chemical entities with potential pharmaceutical applications (Shcherbakova et al., 2004).

Antimicrobial and Larvicidal Activity

  • The antimicrobial and mosquito larvicidal activities of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones have been explored, showcasing the potential of such compounds in public health applications (Rajanarendar et al., 2010).

Photophysical Properties and Applications

  • The photophysical properties of methyl derivatives of annulated azafluoranthene and azulene dyes, including their optical absorption, fluorescence spectra, and potential applications in luminescent or electroluminescent materials, have been thoroughly investigated (Danel et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it might interact with biological receptors or enzymes in a specific way. The presence of the quinoline group suggests potential antimalarial activity, as many antimalarial drugs are quinoline derivatives .

Future Directions

The future directions for research on this compound would depend on its intended use and how it performs in preliminary tests. If it shows promise as a pharmaceutical, for example, it might be subject to further testing in preclinical and clinical trials .

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClNO6/c1-32-22-8-5-17(11-23(22)33-2)26(30)20-15-29(14-16-3-6-18(28)7-4-16)21-13-25-24(34-9-10-35-25)12-19(21)27(20)31/h3-8,11-13,15H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPVXMKBHLNDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

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